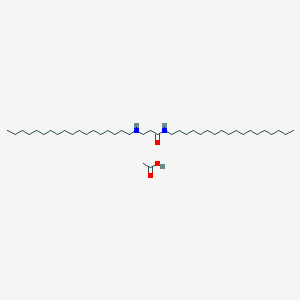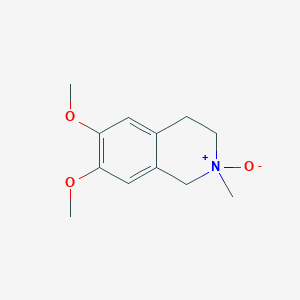
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications . The presence of methoxy and methyl groups in its structure enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often use environmentally friendly catalysts and reagents to minimize waste and reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological and pharmacological activities .
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes and receptors, leading to its therapeutic effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities but lacks the methoxy and methyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the 2-methyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and biological properties. These functional groups contribute to its higher potency and selectivity in various biological assays compared to its analogs .
Propriétés
Numéro CAS |
142597-56-6 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C12H17NO3/c1-13(14)5-4-9-6-11(15-2)12(16-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
ZOOLWGISHSQSON-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1)OC)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


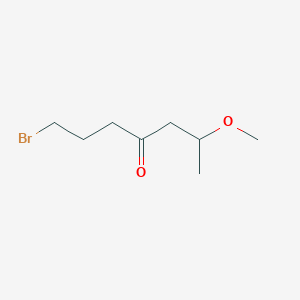
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
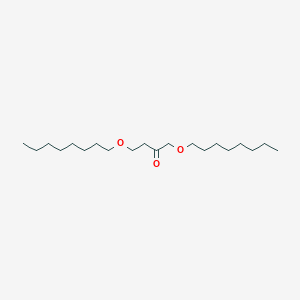
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
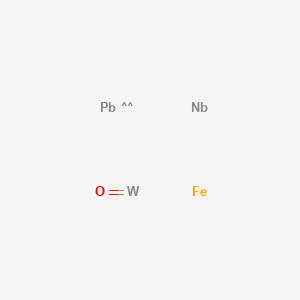
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
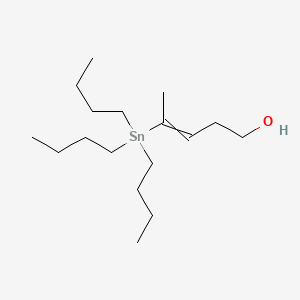
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
